CGP52421
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Midostaurin is metabolized by the hepatic CYP3A4 enzyme into two major and active metabolites, namely CGP62221 and CGP52421 .Molecular Structure Analysis
The molecular formula of CGP52421 is C36H32N4O5, and it has a molecular weight of 600.66 .Chemical Reactions Analysis
Midostaurin and its metabolites, including CGP52421, suppress IgE-dependent histamine secretion in basophils and mast cells . Midostaurin and another metabolite, CGP62221, also inhibit the proliferation and dephosphorylation of KIT in the mast cell leukemia cell line HMC-1.2 .Physical And Chemical Properties Analysis
CGP52421 is soluble in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科学的研究の応用
Inhibition of IgE-Dependent Histamine Release
CGP52421 has been shown to retain inhibitory effects on IgE-dependent activation and histamine release in blood basophils . This application is significant in the study of allergic reactions and could lead to the development of new treatments for conditions like asthma and anaphylaxis.
Mast Cell Proliferation and Apoptosis
While CGP52421 does not efficiently block KIT-dependent proliferation of neoplastic mast cells, it does not induce apoptosis in these cells either . This finding is crucial for understanding the progression of systemic mastocytosis and could inform the development of targeted therapies.
Interaction with Cytochrome P450 Enzymes
CGP52421 is metabolized by cytochrome P450 (CYP) 3A4 and may interact with other drugs metabolized by CYP enzymes . This interaction profile is essential for predicting drug-drug interactions and ensuring the safe use of pharmaceuticals.
Effects on Oral Contraceptives
Studies have investigated the impact of CGP52421’s parent compound, midostaurin, on oral contraceptives, which is relevant for understanding the metabolic pathways and potential interactions of CGP52421 with hormonal therapies .
Chemical Proteomic Profiling
CGP52421 has been subjected to chemical proteomic profiling to understand its interaction with various kinase targets . This application is vital for drug discovery and the development of kinase-targeted therapies.
Clinical Implications in Systemic Mastocytosis
The ability of CGP52421 to inhibit histamine release without affecting mast cell proliferation may explain why mediator-related symptoms improve in systemic mastocytosis patients even when disease progression occurs . This insight is valuable for clinical management and therapeutic strategies.
作用機序
Target of Action
CGP52421, a major active metabolite of midostaurin, primarily targets multiple receptor tyrosine kinases . These include protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR, and WT and/or mutant FLT3 tyrosine kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
CGP52421 inhibits the activity of its targets, thereby disrupting their normal function . For instance, it inhibits IgE-dependent histamine release
Biochemical Pathways
The inhibition of these targets by CGP52421 affects various biochemical pathways. For example, the inhibition of FLT3 receptor signaling cascades induces apoptosis in cells expressing mutant FLT3 or overexpressing either wild type FLT3 or platelet-derived growth factor receptors (PDGFR) .
Pharmacokinetics
CGP52421 is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways . The plasma concentration of CGP52421 at steady state is roughly sevenfold higher compared to that of either midostaurin or CGP62221 . Furthermore, CGP52421 accumulates in plasma during repetitive treatment cycles and its half-life is with >1 month longer as compared to midostaurin and CGP62221 .
Result of Action
The inhibition of IgE-dependent histamine release by CGP52421 can lead to the improvement of clinical symptoms in patients with advanced systemic mastocytosis (SM) .
Action Environment
The action of CGP52421 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (e.g., CYP3A4) can affect the metabolism and hence the action of CGP52421 . Furthermore, the efficacy and stability of CGP52421 can be affected by factors such as the patient’s health status, genetic factors, and the presence of other diseases.
Safety and Hazards
特性
IUPAC Name |
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSFYBLPAXEDG-VBRPBTBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。